1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one
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Overview
Description
3’-Chloro-3,6’-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15ClO. It is a member of the phenyl ketone family and is characterized by the presence of a chloro group and two methyl groups attached to the butyrophenone structure. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,6’-dimethylbutyrophenone typically involves the reaction of 3-chlorophenylacetic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone product. The reaction conditions usually involve refluxing the reactants at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3,6’-dimethylbutyrophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,6’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl ketones depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-3,6’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Chloro-3,6’-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence the compound’s binding affinity and specificity towards these targets. The ketone group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-3,3-dimethylbutyrophenone: Similar structure but with different substitution patterns on the phenyl ring.
3’-Bromo-3,6’-dimethylbutyrophenone: Contains a bromo group instead of a chloro group.
3’-Fluoro-3,6’-dimethylbutyrophenone: Contains a fluoro group instead of a chloro group.
Uniqueness
3’-Chloro-3,6’-dimethylbutyrophenone is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This unique substitution pattern affects the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8(2)6-12(14)11-7-10(13)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAQBHOXGOADQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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